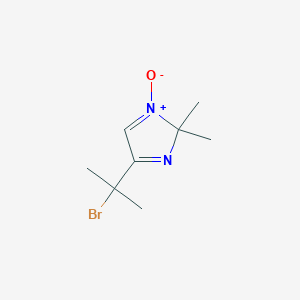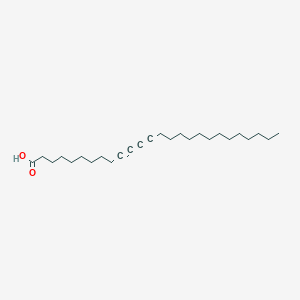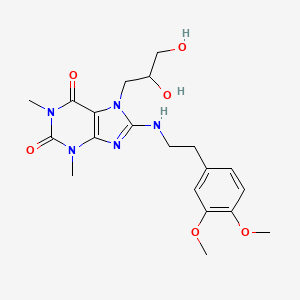
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- is a heterocyclic compound with significant importance in medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. It features a pyrimidinedione core with a 2-chlorophenyl and a methyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with urea and methylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidinedione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidinedione core.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidinedione derivatives with various functional groups.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication. The exact pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazopyridine Derivatives: Known for their medicinal properties, these compounds also feature a fused heterocyclic system.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar core structure and are studied for their anticancer and antiviral activities.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinedione core with a 2-chlorophenyl and a methyl group makes it a versatile compound for various applications in medicinal chemistry and beyond.
特性
CAS番号 |
77385-02-5 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-13-7-6-10(15)14(11(13)16)9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3 |
InChIキー |
VPRDYEWQGKZTHL-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=O)N(C1=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)








